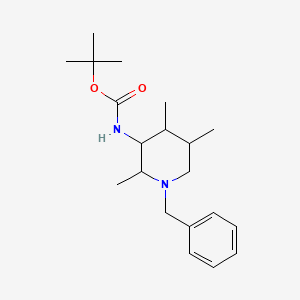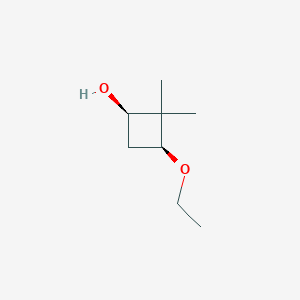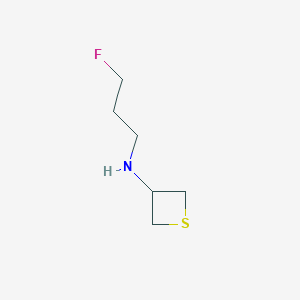
N-(3-Fluoropropyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoropropyl)thietan-3-amine is a chemical compound with the molecular formula C6H12FNS. It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle, and a fluoropropyl group attached to the nitrogen atom. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropropyl)thietan-3-amine typically involves the reaction of thietane derivatives with fluoropropylamine. One common method includes the nucleophilic substitution of a halogenated thietane with fluoropropylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluoropropyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research on potential therapeutic agents, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Fluoropropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group enhances its binding affinity and specificity, while the thietane ring provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the fluoropropyl group, making it less reactive and specific.
N-(3-Chloropropyl)thietan-3-amine: Similar structure but with a chlorine atom instead of fluorine, resulting in different reactivity and biological activity.
N-(3-Bromopropyl)thietan-3-amine: Contains a bromine atom, which affects its chemical properties and applications.
Uniqueness
N-(3-Fluoropropyl)thietan-3-amine is unique due to the presence of the fluoropropyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and stability .
Properties
Molecular Formula |
C6H12FNS |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N-(3-fluoropropyl)thietan-3-amine |
InChI |
InChI=1S/C6H12FNS/c7-2-1-3-8-6-4-9-5-6/h6,8H,1-5H2 |
InChI Key |
FEPSYSLVNFYNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


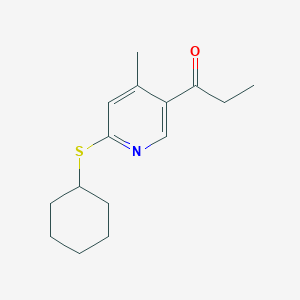
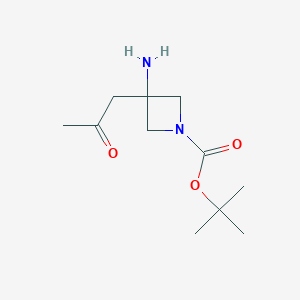
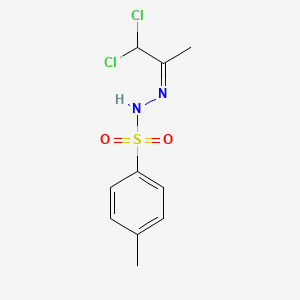
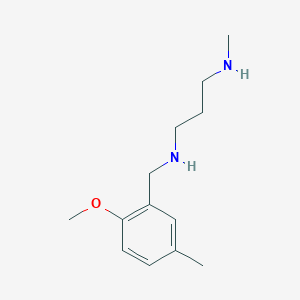
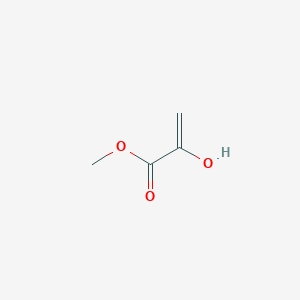
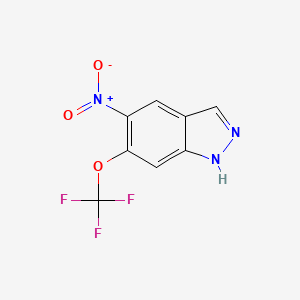
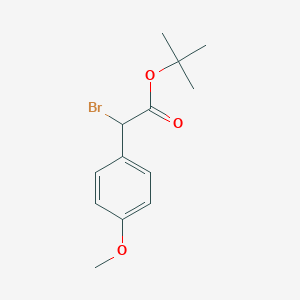
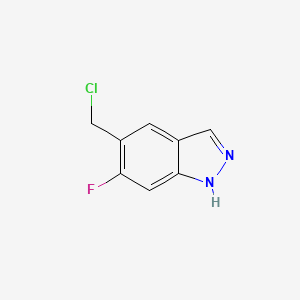
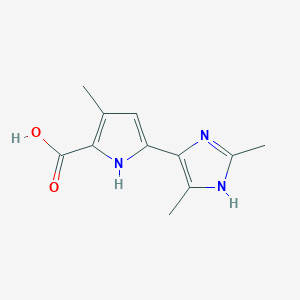
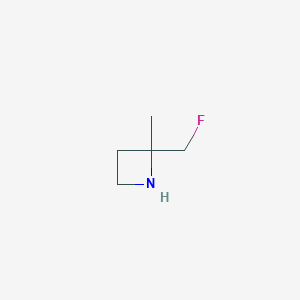
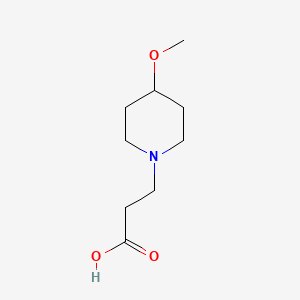
![1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13021918.png)
